Tetra(ethylene glycol) dithiol

Catalog No.
S1767320
CAS No.
2781-02-4
M.F
C8H18O3S2
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetra(ethylene glycol) dithiol

CAS Number

2781-02-4

Product Name

Tetra(ethylene glycol) dithiol

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol

Molecular Formula

C8H18O3S2

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2

InChI Key

MCINHQIUGNVTLG-UHFFFAOYSA-N

SMILES

C(COCCS)OCCOCCS

Solubility

Soluble in DMSO

Synonyms

Bis-PEG3-thiol

Canonical SMILES

C(COCCS)OCCOCCS

Description

The exact mass of the compound Bis-PEG3-thiol is 226.0697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation:

Bis-PEG3-Thiol, containing two thiol groups, acts as a versatile linker in bioconjugation reactions. Thiol groups readily react with various functional groups on biomolecules like proteins, peptides, and antibodies. This conjugation strategy allows researchers to attach Bis-PEG3-Thiol to biomolecules, introducing several advantages:

  • Improved water solubility

    Bis-PEG3-Thiol contains a hydrophilic Polyethylene Glycol (PEG) spacer. PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more stable and functional in aqueous environments [].

  • Controlled targeting

    By attaching targeting moieties to the free ends of Bis-PEG3-Thiol, researchers can achieve targeted delivery of biomolecules to specific cells or tissues [].

  • Extended half-life

    PEGylation can improve the in vivo half-life of biomolecules by reducing their clearance from the body by the kidneys [].

Surface Modification:

The thiol groups in Bis-PEG3-Thiol can also bind to maleimide, vinyl sulfone, and certain metal surfaces like gold and silver []. This property allows researchers to modify surfaces for various applications:

  • Biosensor development

    Bis-PEG3-Thiol can be used to create self-assembled monolayers on gold surfaces for biosensor development. The PEG spacer minimizes non-specific binding, improving the sensitivity and specificity of biosensors [].

  • Functionalization of nanoparticles

    Bis-PEG3-Thiol can be used to functionalize nanoparticles with biomolecules or targeting moieties. This allows researchers to develop targeted drug delivery systems or probes for bioimaging [].

Tetra(ethylene glycol) dithiol is a chemical compound with the molecular formula C8H18O3S2C_8H_{18}O_3S_2. It features two thiol groups (-SH) attached to a tetraethylene glycol backbone, making it a versatile molecule for various chemical applications. This compound is typically synthesized to serve as a cross-linking agent in polymer chemistry and materials science due to its ability to form strong covalent bonds through thiol-ene click reactions and Michael addition reactions.

  • Thiol-Ene Click Reactions: These involve the addition of thiol groups to alkenes, forming stable thioether linkages. This reaction is particularly useful for creating hydrogels and other polymeric materials.
  • Michael Addition: Tetra(ethylene glycol) dithiol can react with α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
  • Transesterification: The synthesis of tetra(ethylene glycol) dithiol can also proceed via transesterification reactions, where it reacts with mercapto compounds under enzyme catalysis conditions, yielding high conversion rates to thiol-functionalized products .

Tetra(ethylene glycol) dithiol can be synthesized through various methods:

  • Enzyme-Catalyzed Transesterification: This method involves the reaction of tetraethylene glycol with methyl 3-mercaptopropionate under enzyme catalysis. The process yields both monothiol and dithiol forms, with complete conversion achievable within several hours .
  • Chemical Synthesis: Another method includes treating tetraethylene glycol with hydrogen chloride in methanol under controlled conditions. This approach typically yields moderate to high purity levels of the dithiol .
  • Hydrolysis of Dithioesters: Tetra(ethylene glycol) dithiol can also be obtained by hydrolyzing dithioesters derived from tetraethylene glycol, although this method may require more complex reaction conditions.

Interaction studies involving tetra(ethylene glycol) dithiol primarily focus on its reactivity with different substrates. Its thiol groups can interact with various electrophiles, making it a valuable reagent in organic synthesis and material science. Research has indicated that its ability to form stable thioether linkages enhances the mechanical properties of polymer networks created using this compound .

Tetra(ethylene glycol) dithiol is part of a broader class of compounds that include other thiol-functionalized polyethers. Here are some similar compounds:

CompoundStructure DescriptionUnique Features
Diethylene Glycol DithiolTwo ethylene glycol units with two thiol groupsShorter chain length compared to tetraethylene
Triethylene Glycol DithiolThree ethylene glycol units with two thiol groupsIntermediate chain length, differing reactivity
Polyethylene Glycol DithiolVarying lengths of polyethylene glycol chainsVersatile applications but less reactive than tetra-
Tetra(ethylene glycol) MonothiolOne thiol group attached to the tetraethylene glycolOnly one reactive site compared to dithiol

Uniqueness: Tetra(ethylene glycol) dithiol stands out due to its balanced chain length and dual thiol functionality, which provides enhanced reactivity and versatility compared to its mono- or shorter-chain counterparts.

Purity

>90% (or refer to the Certificate of Analysis)

XLogP3

0.4

Exact Mass

226.0697

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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